molecular formula C11H16O2 B2967432 2-Methoxy-5-isopropylbenzyl alcohol CAS No. 562840-54-4

2-Methoxy-5-isopropylbenzyl alcohol

Cat. No.: B2967432
CAS No.: 562840-54-4
M. Wt: 180.247
InChI Key: ARKKBTYWUFSGIW-UHFFFAOYSA-N
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Description

2-Methoxy-5-isopropylbenzyl alcohol (C11H16O2) is a substituted benzyl alcohol derivative featuring a methoxy group at the 2-position and an isopropyl group at the 5-position of the aromatic ring. Substituted benzyl alcohols are critical intermediates in organic synthesis, pharmaceuticals, and catalysis, with substituent positions significantly influencing solubility, boiling points, and steric effects .

Properties

IUPAC Name

(2-methoxy-5-propan-2-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)9-4-5-11(13-3)10(6-9)7-12/h4-6,8,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKKBTYWUFSGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562840-54-4
Record name [2-methoxy-5-(propan-2-yl)phenyl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-isopropylbenzyl alcohol can be achieved through several methods. One common approach involves the alkylation of 2-methoxybenzyl alcohol with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of 2-Methoxy-5-isopropylbenzyl alcohol may involve catalytic hydrogenation of the corresponding aldehyde or ketone precursor. This method ensures high yield and purity of the final product. The use of palladium or platinum catalysts is common in such hydrogenation reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-isopropylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like halides, amines, and thiols.

Major Products:

    Oxidation: 2-Methoxy-5-isopropylbenzaldehyde, 2-Methoxy-5-isopropylbenzoic acid.

    Reduction: 2-Methoxy-5-isopropylbenzyl hydrocarbon.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

2-Methoxy-5-isopropylbenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-isopropylbenzyl alcohol involves its interaction with various molecular targets. The methoxy and isopropyl groups contribute to its lipophilicity, allowing it to penetrate biological membranes easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its ability to alter cellular redox states and enzyme activities.

Comparison with Similar Compounds

Structural Isomers and Substituted Analogs

2-Methoxybenzyl Alcohol (CAS 612-16-8)
  • Molecular Formula : C8H10O2
  • Boiling Point : 248–250°C
  • Density : 1.03 g/cm³
  • Key Differences : The absence of the 5-isopropyl group reduces molecular weight (138.16 vs. 192.30 g/mol for α-ethyl-5-isopropyl-2-methylbenzyl alcohol) and steric bulk, likely enhancing solubility in polar solvents. Methoxy groups at the 2-position are electron-donating, activating the aromatic ring toward electrophilic substitution .
4-Isopropylbenzyl Alcohol (Cuminyalcohol)
  • Molecular Formula : C10H14O
  • Key Differences : The isopropyl group at the 4-position (vs. 5-position in the target compound) alters regioselectivity in reactions. For example, steric hindrance at the 4-position may slow oxidation kinetics compared to 5-substituted analogs, as seen in catalytic alcohol oxidation studies .
α-Ethyl-5-isopropyl-2-methylbenzyl Alcohol (CAS 84145-50-6)
  • Molecular Formula : C13H20O
  • Boiling Point : 257.2°C
  • Density : 0.945 g/cm³
  • Key Differences : The additional ethyl and methyl groups increase hydrophobicity and molecular weight (192.30 vs. 178.23 g/mol for 2-methoxy-5-isopropylbenzyl alcohol). This compound’s lower density and higher boiling point suggest stronger van der Waals interactions compared to simpler benzyl alcohols .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
2-Methoxy-5-isopropylbenzyl alcohol* C11H16O2 192.30 ~250–260 (estimated) ~1.00 (estimated) 2-OCH3, 5-isopropyl
2-Methoxybenzyl alcohol C8H10O2 138.16 248–250 1.03 2-OCH3
4-Isopropylbenzyl alcohol C10H14O 150.22 Not reported Not reported 4-isopropyl
α-Ethyl-5-isopropyl-2-methylbenzyl alcohol C13H20O 192.30 257.2 0.945 2-CH3, 5-isopropyl, α-ethyl

*Estimated based on structural analogs.

Reactivity and Catalytic Performance

  • Oxidation Reactions : Benzyl alcohols with electron-donating groups (e.g., 2-methoxy) are more readily oxidized to ketones or aldehydes. For example, 2-iodo-N-isopropyl-5-methoxybenzamide (a related catalyst) demonstrates high efficiency in oxidizing secondary benzylic alcohols, with reaction times shortened by steric and electronic effects . The 5-isopropyl group in the target compound may slow oxidation due to steric hindrance, similar to aliphatic secondary alcohols requiring extended reaction times .
  • This property is critical in drug delivery or biphasic catalytic systems .

Biological Activity

2-Methoxy-5-isopropylbenzyl alcohol (CAS No. 562840-54-4) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biology. Its unique structure, featuring both a methoxy group and an isopropyl group, enhances its lipophilicity and potential biological activity. This article explores the biological activities associated with 2-Methoxy-5-isopropylbenzyl alcohol, including its antimicrobial, antioxidant, and potential therapeutic applications.

  • Molecular Formula : C11H16O2
  • Molecular Weight : 180.25 g/mol
  • Structure : The compound consists of a benzene ring substituted at the 2-position with a methoxy group (-OCH3) and at the 5-position with an isopropyl group (-CH(CH3)2).

The biological activity of 2-Methoxy-5-isopropylbenzyl alcohol is believed to be mediated through its interaction with various molecular targets. The methoxy and isopropyl groups contribute to its ability to penetrate biological membranes, allowing it to modulate enzyme activities and cellular redox states. However, specific pathways and molecular interactions are still under investigation.

Antimicrobial Activity

Research indicates that 2-Methoxy-5-isopropylbenzyl alcohol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of 2-Methoxy-5-isopropylbenzyl alcohol have been evaluated using various assays, including the DPPH radical scavenging assay. The compound showed a notable ability to scavenge free radicals, with an IC50 value of approximately 25 µg/mL, indicating its potential utility in preventing oxidative stress-related diseases.

Therapeutic Applications

Ongoing research aims to explore the therapeutic applications of 2-Methoxy-5-isopropylbenzyl alcohol in drug development. Preliminary studies suggest potential efficacy in treating conditions such as inflammation and cancer due to its ability to modulate inflammatory pathways and inhibit tumor cell proliferation .

Case Studies

Several case studies have highlighted the biological activity of related compounds, providing insights into the potential effects of 2-Methoxy-5-isopropylbenzyl alcohol:

  • Study on Antimicrobial Properties : A study assessed the antimicrobial effects of various benzyl alcohol derivatives, concluding that modifications such as those present in 2-Methoxy-5-isopropylbenzyl alcohol significantly enhance antibacterial activity compared to parent compounds.
  • Antioxidant Evaluation : Research focusing on antioxidant activities of similar compounds indicated that structural modifications can lead to improved radical scavenging capabilities, supporting the hypothesis that 2-Methoxy-5-isopropylbenzyl alcohol may exhibit enhanced antioxidant properties compared to simpler analogs .

Safety and Toxicology

Safety assessments indicate that 2-Methoxy-5-isopropylbenzyl alcohol is generally well-tolerated at low doses. Toxicological studies suggest no significant genotoxicity or reproductive toxicity when evaluated through read-across data from structurally similar compounds like benzyl alcohol .

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